![molecular formula C16H16N2O3 B268683 3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)
3-[(4-Ethoxybenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Ethoxybenzoyl)amino]benzamide, also known as EBA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EBA is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-[(4-Ethoxybenzoyl)amino]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has also been studied for its potential applications in material science, such as in the fabrication of organic electronic devices.
Wirkmechanismus
The exact mechanism of action of 3-[(4-Ethoxybenzoyl)amino]benzamide is not fully understood. However, it has been proposed that 3-[(4-Ethoxybenzoyl)amino]benzamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-[(4-Ethoxybenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has also been shown to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-Ethoxybenzoyl)amino]benzamide has several advantages for lab experiments. 3-[(4-Ethoxybenzoyl)amino]benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to exhibit low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, 3-[(4-Ethoxybenzoyl)amino]benzamide has some limitations for lab experiments. 3-[(4-Ethoxybenzoyl)amino]benzamide has poor water solubility, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 3-[(4-Ethoxybenzoyl)amino]benzamide is not fully understood, which may limit its application in certain research areas.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-Ethoxybenzoyl)amino]benzamide. One potential direction is to further investigate the anti-cancer activity of 3-[(4-Ethoxybenzoyl)amino]benzamide and its mechanism of action. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide's potential applications in material science could be further explored. Furthermore, the development of 3-[(4-Ethoxybenzoyl)amino]benzamide derivatives with improved solubility and bioavailability could expand its potential applications in various fields. Finally, the development of novel synthetic methods for 3-[(4-Ethoxybenzoyl)amino]benzamide could improve its synthesis efficiency and reduce its production cost.
Conclusion:
In conclusion, 3-[(4-Ethoxybenzoyl)amino]benzamide is a benzamide derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 3-[(4-Ethoxybenzoyl)amino]benzamide's poor water solubility and limited understanding of its mechanism of action are some of its limitations. Future research on 3-[(4-Ethoxybenzoyl)amino]benzamide could expand its potential applications in various fields.
Synthesemethoden
The synthesis of 3-[(4-Ethoxybenzoyl)amino]benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-aminobenzamide in the presence of a suitable base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of 3-[(4-Ethoxybenzoyl)amino]benzamide as a white crystalline solid. The purity of the synthesized 3-[(4-Ethoxybenzoyl)amino]benzamide can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
Produktname |
3-[(4-Ethoxybenzoyl)amino]benzamide |
---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
3-[(4-ethoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(10-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
DZFRDFMYPFMNMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.